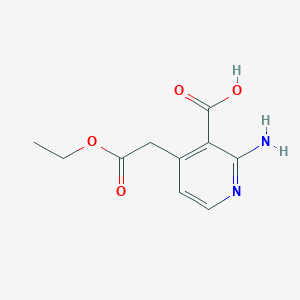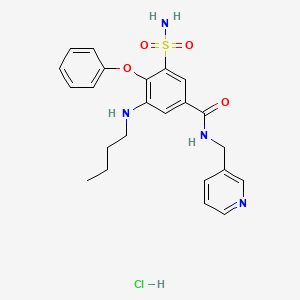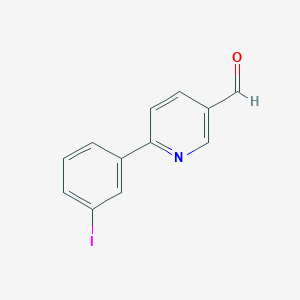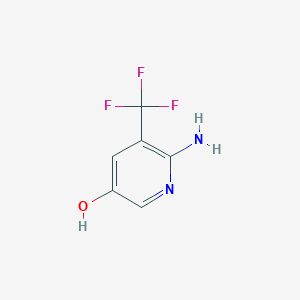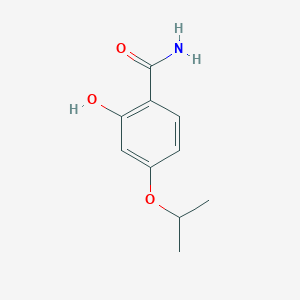
2-Hydroxy-4-isopropoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-HYDROXY-4-(PROPAN-2-YLOXY)BENZAMIDE is an organic compound with the molecular formula C10H13NO3 It is a derivative of benzamide, featuring a hydroxy group at the second position and a propan-2-yloxy group at the fourth position on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-HYDROXY-4-(PROPAN-2-YLOXY)BENZAMIDE typically involves the following steps:
Starting Material: The synthesis begins with 2-hydroxybenzoic acid.
Esterification: The hydroxy group at the second position is esterified using isopropyl alcohol in the presence of an acid catalyst to form 2-hydroxy-4-(propan-2-yloxy)benzoic acid.
Amidation: The carboxylic acid group is then converted to an amide using ammonia or an amine under suitable conditions to yield 2-HYDROXY-4-(PROPAN-2-YLOXY)BENZAMIDE.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-HYDROXY-4-(PROPAN-2-YLOXY)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration with a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of 2-oxo-4-(propan-2-yloxy)benzamide.
Reduction: Formation of 2-hydroxy-4-(propan-2-yloxy)benzylamine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
2-HYDROXY-4-(PROPAN-2-YLOXY)BENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-HYDROXY-4-(PROPAN-2-YLOXY)BENZAMIDE involves its interaction with specific molecular targets and pathways. The hydroxy and amide groups can form hydrogen bonds with biological molecules, influencing their activity. The propan-2-yloxy group may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.
Comparación Con Compuestos Similares
Similar Compounds
4-(Propan-2-yloxy)benzamide: Lacks the hydroxy group at the second position.
2-Hydroxybenzamide: Lacks the propan-2-yloxy group at the fourth position.
4-(Tetrahydrofuran-2-ylmethoxy)benzamide: Contains a tetrahydrofuran-2-ylmethoxy group instead of a propan-2-yloxy group.
Uniqueness
2-HYDROXY-4-(PROPAN-2-YLOXY)BENZAMIDE is unique due to the presence of both the hydroxy and propan-2-yloxy groups, which confer distinct chemical and biological properties. These functional groups enable diverse chemical reactions and interactions with biological targets, making the compound valuable for various applications.
Propiedades
Fórmula molecular |
C10H13NO3 |
|---|---|
Peso molecular |
195.21 g/mol |
Nombre IUPAC |
2-hydroxy-4-propan-2-yloxybenzamide |
InChI |
InChI=1S/C10H13NO3/c1-6(2)14-7-3-4-8(10(11)13)9(12)5-7/h3-6,12H,1-2H3,(H2,11,13) |
Clave InChI |
PAMLMKUVMTYEGZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=CC(=C(C=C1)C(=O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


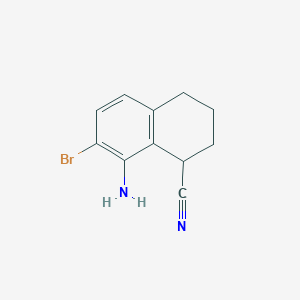
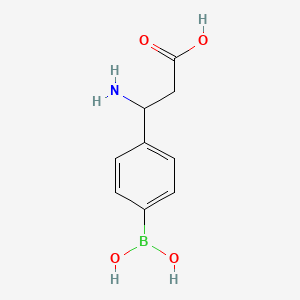
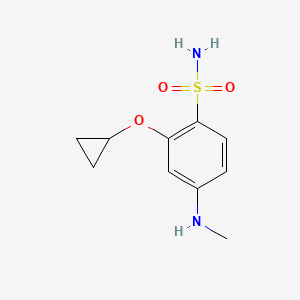
![(6S)-6-hydroxy-1,6-dimethyl-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-10,11-dione](/img/structure/B14852977.png)
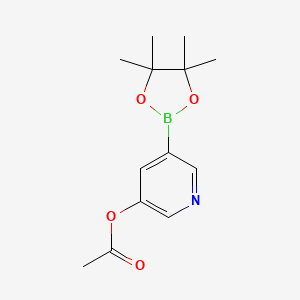
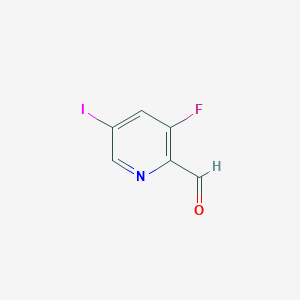
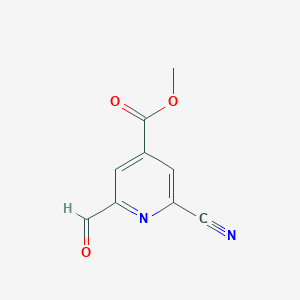
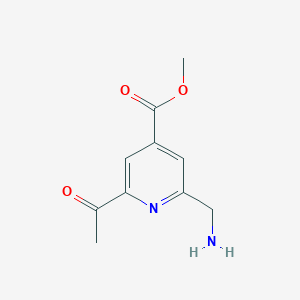
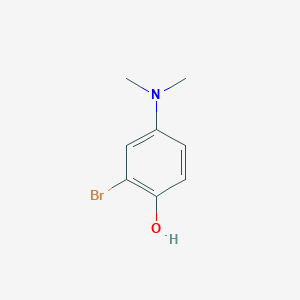
![6-Benzyl-4,5,6,7-tetrahydrofuro[2,3-C]pyridine-2-carbaldehyde](/img/structure/B14853001.png)
